molecular formula C16H15N3O2 B1465506 Ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate CAS No. 1353506-72-5

Ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B1465506
CAS No.: 1353506-72-5
M. Wt: 281.31 g/mol
InChI Key: RFXZWNRWKYNIIJ-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core. Its structure includes a benzyl substituent at position 3 and an ethyl ester group at position 8 (Figure 1).

Properties

IUPAC Name

ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-21-16(20)13-9-6-10-19-14(17-18-15(13)19)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXZWNRWKYNIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NN=C2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step 1: Formation of 1,2,4-Triazolo[4,3-a]pyridine Core

  • The synthesis begins with a substituted pyridine derivative bearing a suitable functional group (e.g., a hydrazinyl substituent).
  • This intermediate undergoes intramolecular cyclization with an adjacent nitrogen-containing moiety, typically hydrazine or a hydrazide, under dehydrating conditions.
  • Phosphorus(V) dehydrating agents or thiophosphetane compounds are used to facilitate ring closure, often in the presence of a base to maintain reaction pH and improve yields.

Step 2: Benzylation at the 3-Position

  • The triazolo-pyridine intermediate is reacted with benzyl halide or benzyl bromide under nucleophilic substitution conditions.
  • This step may require a base (e.g., potassium carbonate) and a polar aprotic solvent to enhance nucleophilicity and substitution efficiency.

Step 3: Introduction of the Ethyl Carboxylate Group

  • The carboxylate group at the 8-position is introduced either by direct esterification of a carboxylic acid precursor or by using ethyl chloroformate in the presence of a base.
  • Hydrolysis of esters or selective protection/deprotection strategies might be employed to achieve regioselectivity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Cyclization Hydrazine/hydrazide, phosphorus(V) dehydrating agent, base (e.g., triethylamine), solvent (e.g., DMF), 80–120°C Ensures efficient ring closure; temperature critical for yield
Benzylation Benzyl bromide, base (K2CO3), solvent (e.g., acetonitrile), reflux Controlled to avoid over-alkylation
Esterification Ethyl chloroformate or ethyl ester precursor, base (e.g., pyridine), solvent (e.g., dichloromethane), 0–25°C Mild conditions prevent side reactions

Research Findings and Data

  • The use of phosphorus(V) dehydrating agents significantly improves cyclization yield by facilitating water elimination during triazole ring formation.
  • Bases such as triethylamine or potassium carbonate are essential to neutralize acids formed and drive reactions to completion.
  • Solvent choice impacts reaction rates and selectivity; polar aprotic solvents like DMF or acetonitrile are preferred.
  • Reaction temperatures are optimized to balance reaction kinetics and minimize decomposition or side reactions.
  • The benzylation step requires careful stoichiometric control to prevent multiple substitutions or side reactions.
  • Purification typically involves crystallization or chromatographic techniques to isolate the desired compound with high purity.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Purpose Outcome/Notes
Triazolo-pyridine core formation Hydrazine/hydrazide, phosphorus(V) dehydrating agent, base, DMF, 80–120°C Cyclization to form fused ring system High yield ring closure
Benzyl substitution Benzyl bromide, K2CO3, acetonitrile, reflux Introduce benzyl group at 3-position Selective mono-substitution
Esterification Ethyl chloroformate, pyridine, DCM, 0–25°C Install ethyl carboxylate group Mild conditions preserve integrity

Additional Notes

  • The compound may exist in stereoisomeric forms due to chiral centers or double bonds; stereospecific synthesis or resolution may be required depending on application.
  • Salt formation and hydration states can be controlled post-synthesis by adjusting pH and solvent conditions.
  • The described methods are consistent with those disclosed in patent WO2014210042A2, which details preparation techniques for (1,2,4)-triazolo(4,3-a)pyridines, including the use of dehydrating agents and base-mediated cyclizations.
  • Molecular characterization using spectroscopic methods (NMR, IR, MS) confirms the structure and purity of the final product.

Chemical Reactions Analysis

Ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl ester groups, leading to the formation of substituted derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of precursors such as 3-aminopyridine with ethyl chloroformate and benzyl azide in the presence of a base like triethylamine. The reaction conditions often include refluxing to ensure complete conversion and yield purification through recrystallization or chromatography .

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : Using oxidizing agents to form carboxylic acids.
  • Reduction : Employing reducing agents to yield reduced derivatives.
  • Substitution : Nucleophilic substitutions at the benzyl or ethyl ester groups .

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate due to its ability to interact with specific biological targets. Its applications in medicinal chemistry include:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, showing bactericidal properties comparable to standard antibiotics .
  • Antiviral Properties : Research indicates potential for inhibiting viral replication through interference with viral enzymes .
  • Anticancer Potential : Studies suggest it may induce apoptosis in cancer cell lines by modulating cell cycle regulators .

Biological Research

The compound is studied for its mechanisms of action involving interactions with enzymes or receptors that modulate biological activity. This includes:

  • Cell Signaling Pathways : Affecting pathways related to cell growth and apoptosis.
  • Neuropharmacology : Investigated for treatment options for neurological disorders due to its structural similarities with other pharmacologically active compounds .

Material Science

In industrial applications, this compound serves as a precursor in the synthesis of functionalized polymers and new materials .

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Anticancer Activity

In vitro studies on various cancer cell lines indicated that this compound could induce apoptosis through upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors. Further investigations are ongoing to elucidate the exact molecular mechanisms involved.

Mechanism of Action

The mechanism of action of Ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Comparative Analysis of [1,2,4]Triazolo[4,3-a]Pyridine Derivatives
Compound Name Substituent (Position 3) Substituent (Position 8) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate Benzyl Ethoxycarbonyl C₁₆H₁₅N₃O₂ 281.31 Hypothetical enhanced lipophilicity; potential CNS activity
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS 1863038-30-5) H Ethoxycarbonyl C₉H₉N₃O₂ 191.19 Pharmaceutical intermediate; lower steric hindrance
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate (CAS 2204092-01-1) H Ethoxycarbonyl + trifluoroacetate salt C₁₁H₁₀F₃N₃O₄ 305.21 Improved solubility in polar solvents; lab reagent
3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyridine Ethyl Methyl C₉H₁₁N₃ 161.21 Simplified alkyl chain; agrochemical research

Biological Activity

Ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound belonging to the class of triazolopyridines. It has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, compounds within the triazolopyridine class have shown bactericidal activity comparable to standard antibiotics like streptomycin in certain assays .

Antiviral Activity

Research indicates that derivatives of triazolopyridines can inhibit viral replication. This compound is being investigated for its potential as an antiviral agent. The compound's mechanism may involve the inhibition of viral enzymes or interference with viral assembly processes .

Anticancer Potential

The compound has also been evaluated for anticancer properties. Studies suggest that it may induce apoptosis in cancer cell lines through various pathways, including modulation of cell cycle regulators and apoptosis-related proteins. Some derivatives have shown promising results in inhibiting tumor growth in preclinical models .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AntiviralPotential inhibition of viral replication
AnticancerInduction of apoptosis in cancer cells

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 3-aminopyridine with ethyl chloroformate and benzyl azide under basic conditions. This process is generally carried out under reflux and followed by purification techniques such as recrystallization or chromatography to yield the desired product .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors involved in various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or viral replication.
  • Receptor Modulation : It could modulate receptor activity related to cell proliferation and apoptosis.

Understanding these interactions is crucial for developing targeted therapies using this compound.

Comparative Analysis with Similar Compounds

This compound can be compared with other triazolopyridine derivatives to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
1,2,4-Triazolo[3,4-b]pyridineDifferent substitution patternVaries; often less potent
1,2,4-Triazolo[4,3-c]pyridineIsomer with distinct nitrogen arrangementDistinct chemical properties
This compoundUnique substitution leading to specific activitiesBroad antimicrobial and anticancer potential

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate, and how do reaction conditions influence yields?

  • Methodology : The compound is synthesized via tandem reactions involving phenyl(1H-1,2,4-triazol-5-yl)methanone and ethyl 4-bromo-3-methylbut-2-enoate in DMF with potassium carbonate as a base. Optimal yields (72–76%) are achieved under reflux for 8 hours, followed by purification via column chromatography using hexane/ethyl acetate gradients . Alternative routes include Stille/Suzuki cross-coupling protocols, but these may result in complex reaction mixtures requiring advanced separation techniques .
  • Key Variables : Reaction time, solvent choice (e.g., DMF for polar aprotic conditions), and temperature (reflux vs. room temperature) critically impact regioselectivity and purity.

Q. How is the structural conformation of this compound validated, and what insights do crystallographic studies provide?

  • Methodology : Single-crystal X-ray diffraction reveals a nearly planar [1,2,4]triazolo[4,3-a]pyridine core (r.m.s. deviation: 0.0068 Å) with a dihedral angle of 61.4° between the triazole ring and the benzyl substituent. Intermolecular C–H⋯N hydrogen bonds stabilize the crystal lattice, influencing solubility and packing behavior .
  • Analytical Tools : Crystallographic data (e.g., CCDC deposition numbers) and software like SHELX for refinement are essential for validating bond lengths/angles against Allen et al. (1987) benchmarks .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Derivatives exhibit antifungal, anticancer (e.g., lung epithelial BEAS-2B cells), and anti-inflammatory activities. However, ethyl 3-benzyl variants specifically show limited antispasmodic activity in vitro, highlighting the need for substituent optimization .
  • Screening Methods : Cytotoxicity assays (e.g., MTT), microbial inhibition studies, and enzyme-linked immunosorbent assays (ELISA) are standard for initial activity profiling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

  • Approach : Systematic substitution at positions 3 (benzyl), 6 (methyl), and 8 (carboxylate) alters electronic and steric profiles. For example:

  • Position 3 : Aryl/heteroaryl groups enhance binding to adenosine A1/A2A receptors, while bulkier substituents (e.g., 2,4-dichlorophenyl) improve antifungal potency but reduce solubility .
  • Position 8 : Ethyl ester hydrolysis to carboxylic acid derivatives increases metabolic stability but may reduce membrane permeability .
    • Data-Driven Design : Computational modeling (e.g., DFT for charge distribution) paired with in vitro assays identifies pharmacophores with balanced lipophilicity (LogP ~2.5–3.5) .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Key Issues :

  • Byproduct Formation : Suzuki couplings generate complex mixtures; switching to copper-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity .
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) resolves intermediates, but HPLC with hydrophilic interaction liquid chromatography (HILIC) is superior for polar metabolites .
    • Process Optimization : Kinetic studies (TLC monitoring) and solvent screening (e.g., methylene chloride for extraction) enhance reproducibility .

Q. How do analytical techniques resolve discrepancies in reported bioactivity data?

  • Case Study : While some studies report anticancer activity, others note inactivity in BEAS-2B cells. LC-MS/MS and ¹H-NMR (400 MHz) confirm batch-to-batch purity variations (e.g., residual DMF or MPS impurities) that skew bioassay results .
  • Standardization : Implement QC protocols like:

  • Purity Threshold : ≥95% by HPLC (C18 columns, 0.1% TFA mobile phase).
  • Stability Testing : Accelerated degradation studies under varying pH/temperature .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Reactant of Route 2
Ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

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